(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820229
InChI: InChI=1S/C20H22O10S2/c1-13-5-9-15(10-6-13)31(23,24)29-17(19(21)27-3)18(20(22)28-4)30-32(25,26)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC
Molecular Formula: C20H22O10S2
Molecular Weight: 486.5 g/mol

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate

CAS No.:

Cat. No.: VC13820229

Molecular Formula: C20H22O10S2

Molecular Weight: 486.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate -

Specification

Molecular Formula C20H22O10S2
Molecular Weight 486.5 g/mol
IUPAC Name dimethyl (2R,3R)-2,3-bis-(4-methylphenyl)sulfonyloxybutanedioate
Standard InChI InChI=1S/C20H22O10S2/c1-13-5-9-15(10-6-13)31(23,24)29-17(19(21)27-3)18(20(22)28-4)30-32(25,26)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1
Standard InChI Key RVDUUVRRIXEPGN-QZTJIDSGSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@H]([C@H](C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure comprises a central succinic acid framework where both hydroxyl groups are replaced by tosyloxy (TsO\text{TsO}) moieties. The methyl ester groups at the 1- and 4-positions stabilize the molecule against hydrolysis under standard conditions . The (2R,3R) stereochemistry is critical for its reactivity, as the spatial arrangement of the tosyloxy groups influences nucleophilic substitution kinetics and diastereoselectivity in downstream reactions.

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number1773493-87-0
Molecular FormulaC20H22O10S2\text{C}_{20}\text{H}_{22}\text{O}_{10}\text{S}_{2}
Molecular Weight486.51 g/mol
Purity (Commercial)97%
Storage ConditionsRoom temperature, inert atmosphere

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence involving:

  • Succinic Acid Derivitization: Protection of succinic acid’s carboxyl groups as methyl esters using methanol under acidic conditions.

  • Dihydroxylation: Stereoselective introduction of hydroxyl groups at the 2- and 3-positions, possibly via Sharpless asymmetric dihydroxylation.

  • Tosylation: Reaction of the diol intermediate with p-toluenesulfonyl chloride (TsCl\text{TsCl}) to install the tosyloxy groups .

Applications in Organic Synthesis

Role as a Leaving Group Synthon

The tosyloxy groups serve as superior leaving groups in nucleophilic substitution reactions. For example, in the synthesis of chiral epoxides, displacement of TsO\text{TsO}^- by hydroxide or alkoxide ions proceeds with retention of configuration, enabling the construction of enantiomerically pure epoxides .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions leverage the compound’s tosyloxy groups to form carbon-carbon bonds. In Suzuki-Miyaura couplings, the tosylates act as electrophilic partners for arylboronic acids, yielding biaryl structures with high stereofidelity .

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data are publicly available, but its sulfonate esters are presumed persistent in aquatic systems. Disposal must follow local guidelines for sulfonate-containing waste, typically involving incineration at licensed facilities .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to streamline production.

  • Polymer Chemistry: Exploring its use as a monomer for sulfonated polymers with ion-exchange properties.

  • Pharmaceutical Intermediates: Optimizing its role in synthesizing chiral β-lactam antibiotics or kinase inhibitors.

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